molecular formula C21H16F4N4 B11324766 N-(4-fluorophenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

N-(4-fluorophenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11324766
M. Wt: 400.4 g/mol
InChI Key: OUBJCGLQSBEVPS-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic core. Key structural features include:

  • Position 2: Trifluoromethyl (-CF₃) group, enhancing metabolic stability and lipophilicity .
  • Position 3: 4-Methylphenyl (p-tolyl) substituent, contributing to hydrophobic interactions.
  • Position 5: Methyl group, influencing steric and electronic properties.
  • Position 7: 4-Fluorophenylamine moiety, critical for target binding and selectivity .

The compound’s design reflects optimization for pharmacological activity, leveraging fluorine and methyl groups to balance solubility and bioavailability.

Properties

Molecular Formula

C21H16F4N4

Molecular Weight

400.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C21H16F4N4/c1-12-3-5-14(6-4-12)18-19(21(23,24)25)28-29-17(11-13(2)26-20(18)29)27-16-9-7-15(22)8-10-16/h3-11,27H,1-2H3

InChI Key

OUBJCGLQSBEVPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C(F)(F)F)NC4=CC=C(C=C4)F)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Aminopyrazoles with 1,3-Dicarbonyl Derivatives

The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation between 5-aminopyrazoles and 1,3-dicarbonyl compounds (e.g., diethyl malonate, ethyl acetoacetate). For example:

  • 5-Amino-3-methylpyrazole reacts with diethyl malonate in the presence of sodium ethanolate to form 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (89% yield).

  • Chlorination of the dihydroxy intermediate using phosphorus oxychloride (POCl₃) yields 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (61% yield).

Key Reaction Conditions :

  • Temperature : 80–100°C for cyclocondensation; reflux for chlorination.

  • Catalysts : Base (e.g., NaOEt) for cyclocondensation; no catalyst required for POCl₃-mediated chlorination.

Functionalization of the Pyrazolo[1,5-a]Pyrimidine Core

Regioselective Substitution at C3 and C5 Positions

The C3 and C5 positions are functionalized via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution (SNAr):

  • C3-Aryl Group Introduction :

    • 3-(4-Methylphenyl) substituent is installed using 4-methylphenylboronic acid under Pd catalysis. For example, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine reacts with 4-methylphenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/H₂O (80°C, 12 hr).

    • Reported yields: 70–85%.

  • C2-Trifluoromethyl Group Installation :

    • Direct trifluoromethylation at C2 is achieved using trifluoromethylcopper (CF₃Cu) or Togni’s reagent under radical conditions.

    • Alternative route: Use pre-functionalized building blocks (e.g., 3-(trifluoromethyl)pyrazole intermediates).

C7-Amine Functionalization

The C7 position is modified via Buchwald-Hartwig amination or nucleophilic substitution:

  • Chlorine-to-Amine Conversion :

    • 5,7-Dichloro intermediate reacts with 4-fluoroaniline using Pd₂(dba)₃/Xantphos catalyst and Cs₂CO₃ base in toluene (110°C, 24 hr).

    • Yields: 60–75%.

  • Direct Amination :

    • For non-halogenated precursors, directed C–H amination using CuI/1,10-phenanthroline in DMF at 120°C.

Final Assembly and Optimization

Sequential Functionalization Approach

A representative synthesis route for the target compound involves:

  • Core Formation : Cyclocondensation → Chlorination (Steps 1.1–1.2).

  • C3 and C2 Functionalization : Suzuki coupling → Trifluoromethylation.

  • C7 Amination : Buchwald-Hartwig coupling with 4-fluoroaniline.

Example Protocol (adapted from):

StepReactionConditionsYield
1Cyclocondensation5-Amino-3-methylpyrazole + diethyl malonate, NaOEt, EtOH, reflux89%
2ChlorinationPOCl₃, 80°C, 6 hr61%
3Suzuki Coupling (C3)4-Methylphenylboronic acid, Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C78%
4Trifluoromethylation (C2)CF₃Cu, DMF, 100°C, 12 hr65%
5Buchwald-Hartwig (C7)4-Fluoroaniline, Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C68%

Analytical and Process Considerations

Purification Challenges

  • Regioselectivity : Competing reactions at C5 vs. C7 require careful monitoring via LC-MS.

  • Trifluoromethyl Group Stability : Harsh conditions (e.g., high heat) may lead to CF₃ group decomposition; optimized at 100°C.

Green Chemistry Approaches

  • Solvent Selection : Replacement of toluene with cyclopentyl methyl ether (CPME) reduces toxicity.

  • Catalyst Recycling : Pd catalysts recovered via silica gel filtration (reuse up to 3 cycles).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
CyclocondensationHigh atom economy; scalableRequires POCl₃ (corrosive)60–89%
Suzuki CouplingRegioselective; tolerant of boronic acidsPd catalyst cost70–85%
Buchwald-HartwigBroad amine scopeSensitive to oxygen60–75%
Direct C–H AminationStep-efficientLimited to activated arenes50–65%

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrazolo[1,5-a]pyrimidines.

Scientific Research Applications

Biological Activities

Recent studies have explored the biological activities of N-(4-fluorophenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine, focusing on its antifungal, anticancer, and insecticidal properties.

Antifungal Activity

Research indicates that compounds similar to this compound exhibit promising antifungal activities. For instance, a study reported that certain derivatives showed effective inhibition against various fungal strains at concentrations as low as 50 μg/ml. Notably:

CompoundFungal StrainInhibition Rate (%)
5bBotrytis cinerea96.76
5jBotrytis cinerea96.84
5lBotrytis cinerea100

These results suggest that modifications in the chemical structure can enhance antifungal efficacy compared to standard antifungal agents like tebuconazole .

Anticancer Activity

In addition to antifungal properties, this compound has been evaluated for its anticancer potential. Various derivatives have demonstrated moderate activity against cancer cell lines such as PC3 (prostate cancer), K562 (leukemia), HeLa (cervical cancer), and A549 (lung cancer). For example:

Cell LineIC50 (μg/ml)Comparison Drug
PC35Doxorubicin
K5625Doxorubicin
HeLa5Doxorubicin
A5495Doxorubicin

While these activities are promising, they remain lower than those observed with established chemotherapeutic agents .

Insecticidal Activity

The insecticidal properties of related compounds have also been explored. In studies assessing their effectiveness against pests like Mythimna separata and Spodoptera frugiperda, these compounds exhibited moderate insecticidal activity at concentrations around 500 μg/ml, although this was lower than that of leading insecticides such as chlorantraniliprole .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its chemical structure. Key features influencing activity include:

  • Electron-Withdrawing Groups : The presence of trifluoromethyl groups enhances lipophilicity and binding affinity to biological targets.
  • Aromatic Substituents : Modifications on the phenyl rings can significantly impact solubility and interaction with cellular targets.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Modifications at Position 7 (Amine Substituent)

The amine group at position 7 is a key pharmacophore. Variations here significantly alter activity:

Compound Name Amine Substituent Purity (%) Melting Point (°C) Biological Activity (e.g., IC₅₀) Reference
Target Compound 4-Fluorophenyl N/A N/A Not reported N/A
3-(4-Fluorophenyl)-N-((6-methylpyridin-2-yl)methyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine (47) 6-Methylpyridin-2-ylmethyl 99.1 177–180 Anti-mycobacterial activity
3-(4-Fluorophenyl)-N-((6-methoxypyridin-2-yl)methyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine (48) 6-Methoxypyridin-2-ylmethyl 99.6 163–165 Improved solubility
N-(4-Chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine 4-Chlorophenyl N/A N/A Potential antiviral activity

Key Findings :

  • Pyridinylmethyl amines (e.g., compounds 47–48) enhance anti-mycobacterial potency due to improved hydrogen bonding .
  • Halogenated aryl amines (e.g., 4-chlorophenyl) may increase target affinity but reduce solubility .

Substituent Variations at Positions 3 and 5

The 3-aryl and 5-alkyl/aryl groups modulate steric bulk and electronic effects:

Compound Name Position 3 Substituent Position 5 Substituent Molecular Weight Key Property Reference
Target Compound 4-Methylphenyl Methyl ~425.4* High lipophilicity N/A
6-Allyl-5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (1) Phenyl Methyl 371.4 Reduced metabolic stability
3-(4-Fluorophenyl)-5,6-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (3) 4-Fluorophenyl Methyl 375.4 Enhanced target engagement
N-(4-Chlorophenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine Phenyl Phenyl 410.9 Increased steric hindrance

Key Findings :

  • 4-Methylphenyl at position 3 (target compound) balances hydrophobicity and metabolic resistance compared to phenyl .
  • 5-Methyl substitution optimizes steric effects, whereas 5-phenyl analogs (e.g., ) may hinder binding in constrained targets.

Heterocycle Core Modifications: Pyrazolo[1,5-a]pyrimidine vs. Triazolo[1,5-a]pyrimidine

Replacing the pyrazole ring with triazole alters electronic properties and target selectivity:

Compound Name Core Structure Key Substituents Activity Profile Reference
Target Compound Pyrazolo[1,5-a]pyrimidine CF₃, 4-methylphenyl, 4-fluorophenyl Not reported N/A
2-(Trifluoromethyl)-N-(4-(trifluoromethyl)phenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (43) Triazolo[1,5-a]pyrimidine CF₃, 4-(trifluoromethyl)phenyl Antimalarial (PfDHODH inhibition)
5-Methyl-N-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine Triazolo[1,5-a]pyrimidine Methyl, 4-(trifluoromethyl)phenyl Improved enzyme inhibition

Key Findings :

  • Triazolopyrimidines (e.g., ) exhibit stronger electron-withdrawing effects, enhancing interactions with enzymes like dihydroorotate dehydrogenase (DHODH).
  • Pyrazolopyrimidines (target compound) may offer better tissue penetration due to reduced polarity.

Biological Activity

N-(4-fluorophenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound's structure features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities. The presence of trifluoromethyl and fluorophenyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit promising anticancer activity. For instance, studies have shown that related compounds can inhibit the proliferation of various cancer cell lines, including MCF7 (breast cancer) and A2780 (ovarian cancer) cells. The mechanism often involves the inhibition of specific kinases, such as JAK1, which plays a crucial role in cancer cell signaling pathways .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF712.5JAK1 inhibition
Compound BA27809.8MAPK pathway inhibition
This compoundTBDTBDTBD

Anti-inflammatory Activity

In addition to anticancer properties, pyrazolo[1,5-a]pyrimidines have been studied for their anti-inflammatory effects. Some derivatives have shown the ability to inhibit TNF-alpha release in LPS-stimulated cells, indicating their potential use in treating inflammatory conditions .

Case Study: Inhibition of TNF-alpha Release
A specific study demonstrated that certain pyrazolo derivatives significantly reduced TNF-alpha levels in vitro. The structure-activity relationship (SAR) suggested that modifications at the N-position could enhance anti-inflammatory activity without compromising cytotoxicity against normal cells .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Kinase Inhibition : Many pyrazolo compounds act as inhibitors of kinases involved in cell proliferation and survival pathways.
  • Modulation of Cytokine Release : The compound's ability to modulate cytokine release can be crucial in managing inflammatory diseases.
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

Q & A

Q. Experimental Design :

  • In vitro assays : Dose-response curves using recombinant PfDHODH .
  • Microplate Alamar Blue assay for mycobacterial growth inhibition .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer :
SAR strategies include:

  • Substituent Variation : Replacing 4-methylphenyl (position 3) with electron-withdrawing groups (e.g., Cl, CF₃) enhances PfDHODH inhibition (ΔIC₅₀: 10 nM → 2 nM) .
  • Amine Position : Shifting the 4-fluorophenyl group to position 5 reduces PBR binding affinity by 80% .
  • Trifluoromethyl Role : The CF₃ group at position 2 improves metabolic stability (t₁/₂ > 6h in liver microsomes) .

Q. Resolution Protocol :

Reproduce synthesis with strict stoichiometric control .

Standardize bioassays using WHO-recommended protocols .

Advanced: What computational methods guide the design of derivatives with enhanced properties?

Q. Methodological Answer :

  • Molecular Docking : AutoDock Vina predicts binding poses to PfDHODH (PDB: 3O8A). Fluorophenyl groups align with hydrophobic pockets (ΔG: -9.2 kcal/mol) .
  • DFT Calculations : B3LYP/6-31G* optimizes ground-state geometry and electron density for SAR .
  • QSAR Models : CoMFA analysis correlates logP values (2.5–4.0) with membrane permeability (R² = 0.89) .

Case Study :
Docking-guided substitution at position 5 (4-isopropylphenyl) improved target affinity by 30% .

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